molecular formula C19H19ClN4O2S B2829789 N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1448054-23-6

N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2829789
CAS No.: 1448054-23-6
M. Wt: 402.9
InChI Key: YSVMJSSABHYNCU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel (source) . TRPM8 is a primary cold sensor in the peripheral nervous system, and its antagonism is a key strategy for investigating novel analgesic pathways , particularly for the treatment of cold allodynia associated with neuropathic pain and migraine. By selectively blocking the TRPM8 channel, this compound inhibits the influx of calcium ions in response to cold or cooling agents like menthol, allowing researchers to dissect the channel's role in sensory neuron signaling. Beyond pain research, this antagonist has significant utility in oncology , as TRPM8 expression has been documented in various cancers, including prostate and pancreatic cancer. Studies utilizing this compound help elucidate the channel's functional role in cancer cell proliferation, migration, and survival, providing a critical tool for identifying new therapeutic targets. Its well-defined chemical structure, featuring the 1,3,4-oxadiazole and piperidine pharmacophores, contributes to high receptor affinity and makes it a valuable chemical probe for in vitro and in vivo mechanistic studies.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c20-16-3-1-13(2-4-16)11-21-19(25)24-8-5-14(6-9-24)17-22-23-18(26-17)15-7-10-27-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVMJSSABHYNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, thiophene-3-carboxylic acid can be converted to its corresponding hydrazide, which is then cyclized to form the 1,3,4-oxadiazole ring.

    Attachment of the piperidine ring: The oxadiazole derivative is then reacted with a piperidine derivative, such as 4-piperidone, under appropriate conditions to form the piperidine-1-carboxamide structure.

    Introduction of the 4-chlorobenzyl group: Finally, the 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction, typically using 4-chlorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under certain conditions, although this is less common.

    Substitution: The 4-chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide has been evaluated for its activity against various pathogens, including bacteria and fungi.

Case Study: Anti-Tubercular Activity

A study synthesized a series of oxadiazole derivatives and assessed their anti-tubercular activity against Mycobacterium tuberculosis. Compounds similar to this compound demonstrated promising results with IC50 values indicating effective inhibition of bacterial growth .

Anticancer Potential

The incorporation of oxadiazole moieties into pharmaceutical compounds has been linked to enhanced anticancer activities. The compound has shown potential in inhibiting the proliferation of cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that related oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). For instance, certain analogs exhibited IC50 values as low as 0.19 µM against HCT116 cells, suggesting that modifications to the oxadiazole structure can significantly enhance antitumor activity .

Inhibition of Enzymatic Activity

Studies have indicated that compounds containing the oxadiazole ring can act as inhibitors of various enzymes involved in disease processes. For example, some derivatives have been shown to selectively inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases .

Induction of Apoptosis

Research has also highlighted that these compounds can induce apoptosis in cancer cells through caspase activation. This mechanism is crucial for developing new anticancer therapies aimed at promoting programmed cell death in malignant cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. Modifications to the thiophene and piperidine components can lead to variations in biological activity.

Structural Component Modification Effect on Activity
Thiophene RingSubstitution with electron-withdrawing groupsIncreased cytotoxicity against cancer cell lines
Piperidine MoietyAlteration in alkyl chain lengthChanges in selectivity towards specific enzymes

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a piperidine ring, 1,3,4-oxadiazole, and thiophene substituents. Below is a comparative analysis with three analogs (Table 1):

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Noted)
N-(4-Chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide (Target) C₁₉H₁₇ClN₄O₂S¹ ~400.52 Thiophen-3-yl, 4-chlorobenzyl, piperidine Not reported
LMM5² C₂₅H₂₃N₃O₅S ~477.54 4-Methoxyphenyl, benzyl(methyl)sulfamoyl, oxadiazole Antifungal (vs. Candida spp.)
LMM11² C₂₂H₂₇N₃O₅S ~457.54 Furan-2-yl, cyclohexyl(ethyl)sulfamoyl, oxadiazole Antifungal (vs. Candida spp.)
PROTAC (MZ 1)³ C₄₉H₆₀ClN₉O₈S₂ 1002.64 Thienotriazolodiazepine, 4-chlorophenyl, methylthiazole, hydroxyprolinamide Protein degradation (PROTAC)

¹Estimated molecular formula and weight based on structural analysis.
²Data sourced from .
³Data sourced from .

Functional Group Analysis

  • 1,3,4-Oxadiazole Ring : Present in all compounds except the PROTAC, this heterocycle enhances metabolic stability and facilitates π-π stacking or hydrogen bonding with biological targets .
  • Thiophene vs.
  • Chlorobenzyl Group : Shared with the PROTAC, this moiety may contribute to hydrophobic interactions in target binding.
  • Piperidine Core : Provides conformational flexibility, contrasting with the PROTAC’s rigid pyrrolidine and triazolo-diazepine systems .

Biological Activity

N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorobenzyl group and a thiophen-3-yl oxadiazole moiety. Its molecular formula is C16H17ClN4OS, with a molecular weight of approximately 348.85 g/mol. The presence of both electron-withdrawing and electron-donating groups in its structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body.

  • Receptor Binding : The compound has been shown to act as a ligand for neurotransmitter receptors, modulating their activity and influencing cellular signaling pathways.
  • Antiproliferative Activity : Similar compounds have demonstrated antiproliferative effects by inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cell lines. For instance, derivatives of piperidine carboxamides have been reported to exhibit IC50 values in the nanomolar range against various cancer cell lines, suggesting a potent anticancer mechanism .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar 1,2,4-oxadiazole derivatives. For example:

  • IC50 Values : Compounds within this class exhibited IC50 values ranging from 120 nM to several micromolar concentrations against prostate cancer cell lines (e.g., DU-145) .
  • Mechanistic Insights : The antiproliferative effects were linked to the inhibition of tubulin dynamics, which is crucial for mitotic spindle formation during cell division. This was confirmed through biochemical assays showing increased mitotic cells post-treatment .

Other Biological Activities

In addition to anticancer properties, derivatives of this compound may exhibit:

  • Antimicrobial Activity : Some studies suggest that related compounds possess notable antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Given its interaction with neurotransmitter receptors, there is potential for neuroprotective applications.

Case Studies and Research Findings

Several research articles and studies have documented the biological activity of compounds related to this compound:

StudyFindings
Identified as a tubulin inhibitor with an IC50 value of 120 nM in prostate cancer cells.
Demonstrated increased numbers of mitotic cells in leukemia cell lines after treatment with oxadiazole derivatives.
Explored structural modifications leading to enhanced anticancer activity against MCF-7 and other cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, and how can reaction yields be improved?

  • Methodology :

  • The synthesis typically involves multi-step reactions, including condensation of thiophene-3-carboxylic acid hydrazide with a piperidine intermediate, followed by cyclization to form the 1,3,4-oxadiazole ring. Phosphorus oxychloride or thionyl chloride are common cyclization agents .
  • Key parameters :
  • Solvents : Reflux in ethanol or DMF improves solubility of intermediates .
  • Catalysts : Use of triethylamine for neutralization during amide bond formation reduces side products .
  • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) enhances purity .

Q. How is structural characterization of this compound performed to confirm its identity?

  • Analytical techniques :

  • NMR spectroscopy :
  • ¹H NMR : Aromatic protons from the thiophene (δ 7.2–7.8 ppm), chlorobenzyl (δ 4.5–4.8 ppm for -CH2-), and piperidine (δ 2.5–3.5 ppm for N-CH2) groups .
  • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and oxadiazole carbons (δ 150–160 ppm) .
  • Mass spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular weight (e.g., ~450–460 g/mol) .
  • X-ray crystallography : Resolves piperidine ring conformation and oxadiazole-thiophene dihedral angles .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays with ATP competitors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
    • Controls : Include standard inhibitors (e.g., imatinib for kinases) and vehicle-only groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

  • Case example : Discrepancies in IC50 values between enzyme inhibition and cell-based assays may arise from poor membrane permeability or off-target effects.
  • Troubleshooting :

  • Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid precipitation .
  • Metabolic stability : Pre-incubate compound with liver microsomes to assess degradation .
  • Orthogonal assays : Validate results with SPR (surface plasmon resonance) for direct binding affinity .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 1,3,4-oxadiazole moiety?

  • Modifications :

  • Replace thiophene with furan or pyridine to assess electronic effects on bioactivity .
  • Introduce electron-withdrawing groups (e.g., -NO2) to the oxadiazole ring to enhance metabolic stability .
    • Data analysis :
  • Correlate Hammett constants (σ) of substituents with IC50 values to quantify electronic effects .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Omics approaches :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC labeling to quantify changes in protein expression .
    • Pathway analysis : Use KEGG or Reactome databases to map affected pathways (e.g., apoptosis, cell cycle) .
    • In vivo models : Zebrafish xenografts for preliminary toxicity and efficacy profiling .

Key Considerations for Researchers

  • Reproducibility : Document reaction conditions (e.g., humidity, inert atmosphere) to minimize batch variability .
  • Data validation : Use orthogonal methods (e.g., HPLC + NMR) for purity assessment .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies .

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